2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol

Description

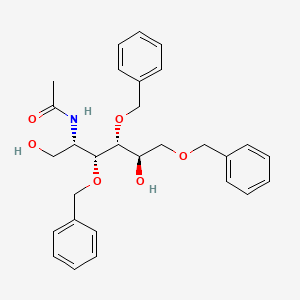

2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol is a derivative of D-glucitol (the reduced form of glucose) with an acetylamino group at the C2 position and benzyl (phenylmethyl) protecting groups at the C3, C4, and C6 hydroxyls. This compound is primarily utilized as an intermediate in synthetic organic chemistry, particularly in the preparation of glycosaminoglycans, glycopeptides, and other bioactive molecules. Its benzyl groups enhance lipophilicity, facilitating solubility in organic solvents during synthetic procedures, while the acetylamino group serves as a key functional site for further modifications .

Properties

Molecular Formula |

C29H35NO6 |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R)-1,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexan-2-yl]acetamide |

InChI |

InChI=1S/C29H35NO6/c1-22(32)30-26(17-31)28(35-19-24-13-7-3-8-14-24)29(36-20-25-15-9-4-10-16-25)27(33)21-34-18-23-11-5-2-6-12-23/h2-16,26-29,31,33H,17-21H2,1H3,(H,30,32)/t26-,27+,28+,29+/m0/s1 |

InChI Key |

BCFPUBVMKIUWHQ-AMSOURPBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)NC(CO)C(C(C(COCC1=CC=CC=C1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- D-glucitol (sorbitol) or suitably protected D-glucose derivatives as the initial substrate.

- Benzyl bromide or benzyl chloride for benzylation.

- Acetylating agents such as acetic anhydride or acetyl chloride.

- Amination reagents for introducing the acetylamino group, often via azide intermediates or direct substitution.

Stepwise Synthetic Route

| Step Number | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Selective Benzylation | Protection of hydroxyl groups at positions 3, 4, and 6 by benzylation using benzyl halides in base. | Benzyl bromide, sodium hydride or potassium carbonate, DMF |

| 2 | Introduction of Amino Function | Conversion of 2-hydroxyl to 2-amino group, often via displacement or azide intermediate followed by reduction. | Tosylation/mesylation, sodium azide, then reduction (e.g., Pd/C H2) |

| 3 | Acetylation of Amino Group | Acetylation of the introduced amino group to form the acetylamino substituent. | Acetic anhydride, pyridine or base |

| 4 | Purification | Removal of byproducts and isolation of pure compound by chromatography or crystallization. | Silica gel chromatography, recrystallization |

Detailed Description of Key Steps

Selective Benzylation : The hydroxyl groups at 3, 4, and 6 positions are selectively benzylated by treating the sugar alcohol with benzyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide. Reaction conditions are optimized to avoid benzylation at the 2-position, which will be modified later.

Amino Group Introduction : The 2-hydroxyl is converted to an amino group by first converting it into a good leaving group (e.g., tosylate or mesylate), then displacement with sodium azide to form the azide intermediate. The azide is subsequently reduced to the amine using catalytic hydrogenation over palladium on carbon under hydrogen atmosphere.

Acetylation : The free amine is acetylated using acetic anhydride in pyridine to yield the acetylamino group, stabilizing the amino functionality and preventing side reactions in further synthetic steps.

Purification : The final product is purified by silica gel chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) or by recrystallization from solvents such as ethyl acetate or ethanol to obtain analytically pure compound.

Summary of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | D-glucitol or protected glucose derivatives |

| Protection Strategy | Selective benzylation of 3,4,6 hydroxyls |

| Amino Group Introduction | Via azide intermediate or direct substitution of 2-hydroxyl |

| Acetylation | Acetylation of amino group with acetic anhydride |

| Purification | Chromatography and recrystallization |

| Typical Solvents | Dimethylformamide, pyridine, ethyl acetate, hexane |

| Catalysts/Reagents | Sodium hydride, benzyl bromide, sodium azide, palladium on carbon |

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this glucitol derivative involves multi-step protection and functionalization. Key steps include:

-

Acetylation of the amino group using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) .

-

Introduction of phenylmethyl groups via benzyl chloride or benzyl bromide, typically under nucleophilic substitution conditions with a base like potassium tert-butoxide .

-

Protection of hydroxyl groups with acetyl or methyl groups to stabilize the molecule during synthesis .

Chemical Reactivity

The compound exhibits distinct reactivity due to its functional groups:

Oxidation

Phenylmethyl groups (benzyl ethers) are susceptible to oxidative cleavage under strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction generates carbonyl groups, potentially forming ketones or carboxylic acids .

Reduction

The acetylamino group (CH₃CONH-) can undergo selective reduction to form a primary amine (-NH₂) under strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), though this requires activation .

Substitution

Nucleophilic substitution at the phenylmethyl groups is feasible using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (Kt-OtBu), leading to replacement with hydroxyl or other nucleophilic groups .

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones/carboxylic acids |

| Reduction | LiAlH₄, NaBH₄ | Primary amine (-NH₂) |

| Substitution | NaOMe, Kt-OtBu | Hydroxyl/nucleophile substitution |

Mechanistic Insights

The compound’s dual functionality (acetylamino and phenylmethyl groups) influences its reactivity:

-

Hydrogen bonding : The acetylamino group facilitates interactions with polar molecules via hydrogen bonds .

-

Hydrophobic interactions : Phenylmethyl groups enhance affinity for non-polar environments, critical in biological systems .

Biological Implications

Research highlights its role as an intermediate in synthesizing N-Acetyl-β-Hexosaminidase inhibitors . The compound’s structural features enable targeting of enzymes involved in carbohydrate metabolism, with phenylmethyl groups stabilizing interactions via hydrophobic binding .

Research Findings

A 2018 study demonstrated that derivatives with acetylamino and phenylmethyl groups exhibit potent inhibition of peptidoglycan deacetylases (e.g., Pgda in Streptococcus pneumoniae), with Ki values as low as 2.9 μM . This underscores the compound’s potential in antimicrobial drug development.

Scientific Research Applications

Synthesis and Role in Drug Development

One of the primary applications of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol is as an intermediate in the synthesis of selective N-Acetyl-β-Hexosaminidase inhibitors. These inhibitors are crucial for therapeutic strategies against various diseases, including certain types of cancer and lysosomal storage disorders.

Case Study: N-Acetyl-β-Hexosaminidase Inhibitors

- Background : N-Acetyl-β-Hexosaminidase is an enzyme involved in the degradation of glycoproteins and glycolipids. Inhibiting this enzyme can have therapeutic benefits in conditions where glycosaminoglycans accumulate abnormally.

- Research Findings : Studies have shown that compounds derived from this compound exhibit potent inhibitory activity against N-Acetyl-β-Hexosaminidase. This has been demonstrated through various biochemical assays that measure enzyme activity inhibition.

Applications in Cosmetic Formulations

Beyond its pharmaceutical applications, this compound is also being investigated for its potential use in cosmetic formulations. Its properties may contribute to skin hydration and barrier repair.

Case Study: Cosmetic Formulation Development

- Objective : To evaluate the efficacy of formulations containing this compound for skin care applications.

- Methodology : Experimental designs were employed to assess the physical and sensory properties of cosmetic products containing this compound. Parameters such as moisture retention, skin irritation potential, and overall stability were analyzed.

- Results : Preliminary findings suggest that formulations with this compound exhibit enhanced moisturizing effects and improved skin texture when compared to control products lacking this ingredient.

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Intermediate for N-Acetyl-β-Hexosaminidase inhibitors | Exhibits potent inhibitory activity; potential therapeutic benefits for lysosomal storage disorders |

| Cosmetic Formulations | Ingredient for enhancing skin hydration | Improves moisture retention; shows non-irritating properties; enhances skin texture |

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the phenylmethyl groups may enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Protecting Groups and Backbone Structure

Target Compound :

- Molecular Formula: C36H39NO6 (CAS 4171-69-1)

- Molecular Weight : 581.7 g/mol

- Structure: Acyclic D-glucitol backbone with benzyl groups at C3, C4, C6 and acetylamino at C2.

Comparison Compounds :

Phenylmethyl 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-β-D-glucopyranoside (CAS 4171-69-1) Molecular Formula: C36H39NO6 Molecular Weight: 581.7 g/mol Key Differences: Cyclic β-D-glucopyranoside backbone instead of acyclic glucitol. The cyclic structure reduces conformational flexibility, impacting reactivity in glycosylation reactions .

Methyl 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(trimethylsilyl)-D-glucopyranoside (CAS 56272-06-1) Molecular Formula: C18H41NO6Si3 Molecular Weight: 451 g/mol Key Differences: Trimethylsilyl (TMS) protecting groups instead of benzyl. TMS groups are more labile under acidic conditions, offering distinct deprotection strategies. The smaller size of TMS groups reduces steric hindrance compared to benzyl .

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS 196941-73-8) Molecular Formula: C49H53NO10 Molecular Weight: 815.95 g/mol Key Differences: Additional benzyl groups and a galactopyranosyl substituent. The higher molecular weight and branched structure complicate purification but enhance specificity in neuraminidase inhibition applications .

2-Acetylamino-1,3,4,6-tetra-O-(trimethylsilyl)-2-deoxy-α-D-glucopyranose Molecular Formula: C14H33NO5Si4 (from ) Molecular Weight: 428.8 g/mol Key Differences: Tetra-O-trimethylsilyl protection and α-anomeric configuration. The crystal structure reveals N–H⋯O hydrogen bonding along the a-axis, enhancing stability in solid-state applications .

Physicochemical Properties

Research Findings and Data Highlights

Crystallography: The TMS-protected glucopyranose () exhibits a distorted chair conformation with 50% occupancy for one TMS group, highlighting dynamic disorder in solid-state structures .

Mass Spectrometry : Silylated derivatives (e.g., CAS 56272-06-1) show characteristic fragmentation patterns at m/z 73 (trimethylsilyl ion), aiding in analytical identification .

Synthetic Yields : Benzylation typically achieves 70–85% yields, while silylation (e.g., ) reaches >90% due to milder reaction conditions .

Biological Activity

2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol (commonly referred to as an acetylated glucosamine derivative) is a significant compound in the field of glycobiology and medicinal chemistry. It serves as an intermediate in the synthesis of potent and selective N-Acetyl-β-Hexosaminidase inhibitors, which have implications for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on glycosaminoglycan (GAG) synthesis, cellular metabolism, and potential therapeutic applications.

- Molecular Formula : C29H35NO6

- Molecular Weight : 493.59 g/mol

- CAS Number : 638197-53-2

- Appearance : Yellow solid

- Solubility : Soluble in DCM and Ethyl Acetate

The biological activity of this compound primarily revolves around its role as an inhibitor of GAG synthesis. This inhibition can be attributed to several mechanisms:

- Inhibition of Glycosaminoglycan Synthesis : Research indicates that this compound reduces the incorporation of D-[3H]glucosamine into GAGs without significantly affecting protein synthesis. Specifically, it competes with glucose metabolites in metabolic pathways, leading to a decrease in GAG chain elongation and resulting in shorter GAGs .

- Effect on Cellular Metabolism : The compound has been shown to impact uridine triphosphate (UTP) pools within cells, which are critical for nucleotide synthesis and overall cellular metabolism. This effect can lead to a reduction in total protein synthesis due to uridine trapping mechanisms .

In Vitro Studies

A series of studies have evaluated the effects of various acetylated glucosamine analogs on cellular GAG synthesis:

- Study on Hepatocytes : In experiments using primary hepatocytes, it was found that this compound significantly inhibited the incorporation of D-[3H]glucosamine into GAGs by approximately 93% at a concentration of 1.0 mM. This was accompanied by a moderate inhibition of total protein synthesis (60% of controls) .

| Compound | Concentration (mM) | % Inhibition of GAG Synthesis | % Inhibition of Protein Synthesis |

|---|---|---|---|

| Compound 8 | 1.0 | 93% | 60% |

| Control | - | 0% | 100% |

Structural Analogs

Further research has explored structural analogs of this compound to determine their biological activity:

- 4-Deoxy Analog Studies : The incorporation of a deoxy moiety into GAGs was shown to lead to premature chain termination during biosynthesis. Analog compounds exhibited varying degrees of inhibition on both GAG and protein synthesis pathways .

Therapeutic Implications

The inhibition of GAG synthesis by this compound suggests potential therapeutic applications in conditions characterized by excessive GAG production, such as certain lysosomal storage disorders and cancer metastasis.

Q & A

Basic: How can the synthesis of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-glucitol be optimized using statistical experimental design?

Methodological Answer:

Statistical Design of Experiments (DoE) minimizes trial-and-error by systematically varying parameters (e.g., temperature, reaction time, catalyst loading) and analyzing their effects on yield and purity. For example, a fractional factorial design can identify critical factors in benzylation or acetylation steps, while response surface methodology optimizes interdependent variables . Coupled with HPLC or GC for real-time monitoring, this approach reduces experimental runs by 40–60% while ensuring reproducibility .

Basic: What spectroscopic techniques are essential for characterizing intermediates in this compound’s synthesis?

Methodological Answer:

- NMR (1H/13C): Assigns regioselectivity of benzyl/acetyl groups and confirms stereochemistry. For example, benzyl proton signals appear at δ 7.2–7.4 ppm, while acetyl methyl groups resonate at δ 2.0–2.1 ppm .

- FTIR: Detects functional groups (e.g., C=O stretch at 1740 cm⁻¹ for acetyl, NH bend at 1550 cm⁻¹ for acetamido) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, distinguishing isobaric intermediates like O-benzylated vs. O-acetylated derivatives .

Advanced: How do competing reaction pathways influence regioselectivity during benzyl group introduction?

Methodological Answer:

Regioselectivity in benzylation is governed by steric hindrance, solvent polarity, and catalyst choice. For example, using Ag₂O as a base in DMF favors primary hydroxyl (C-6) benzylation due to its soft Lewis acidity, while bulky bases like NaH may shift reactivity to secondary positions (C-3/C-4). Mechanistic studies using isotopic labeling (e.g., D₂O quenching) and DFT calculations reveal transition-state energetics, showing a 10–15 kcal/mol difference between competing pathways .

Advanced: What computational methods predict the stability of intermediates in multi-step synthesis?

Methodological Answer:

- Quantum Mechanical (QM) Calculations: Assess thermodynamic stability via Gibbs free energy (ΔG) of intermediates. For example, N-acetylated intermediates are 5–8 kcal/mol more stable than unprotected analogs due to resonance stabilization .

- Molecular Dynamics (MD): Simulate solvent effects on intermediate stability, identifying optimal conditions (e.g., THF vs. DCM for crystallization) .

- Reaction Path Search Algorithms: Tools like GRRM predict alternative pathways, such as unexpected epimerization at C-2 during deprotection .

Basic: How can solubility challenges during glycosylation steps involving this compound be addressed?

Methodological Answer:

- Co-solvent Systems: Use DMF/THF (3:1) to dissolve hydrophobic intermediates while maintaining glycosyl donor activity .

- Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) enhances solubility in biphasic systems (e.g., H₂O/CHCl₃), improving coupling yields by 20–30% .

- Microwave-Assisted Synthesis: Reduces reaction time to 10–15 minutes, minimizing degradation of heat-sensitive intermediates .

Advanced: How can contradictions in glycosidic bond formation data (e.g., α/β selectivity) be resolved when using different catalysts?

Methodological Answer:

Contradictions arise from catalyst-substrate interactions. For example:

- NIS/TfOH: Favors β-selectivity (80–90%) via oxocarbenium ion stabilization in polar aprotic solvents .

- BF₃·Et₂O: Promotes α-selectivity (60–70%) by stabilizing glycosyl triflate intermediates .

Cross-validation using kinetic isotope effects (KIEs) and in situ IR spectroscopy clarifies mechanistic discrepancies. For instance, β-selectivity correlates with a primary KIE (kH/kD > 1.5), indicating rate-limiting ionization .

Advanced: How can multi-omics data integration elucidate the biological activity of derivatives?

Methodological Answer:

- Glycomics: MALDI-TOF/MS profiles glycosylation patterns of derivatives bound to lectins or antibodies .

- Metabolomics: LC-MS tracks cellular uptake and metabolic flux in cancer cell lines, identifying derivatives with IC₅₀ < 10 µM .

- Chemoproteomics: Activity-based probes (ABPs) with photoaffinity tags map binding sites in enzymes like glycosyltransferases .

Machine learning models (e.g., Random Forest) integrate omics data to predict structure-activity relationships (SAR) with >85% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.